3-(difluoromethyl)-3-fluoroazetidine hydrochloride
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Overview
Description
3-(Difluoromethyl)-3-fluoroazetidine hydrochloride is a fluorinated azetidine derivative. Fluorinated compounds are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. The presence of fluorine atoms can significantly alter the chemical and physical properties of a molecule, making it a valuable component in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-3-fluoroazetidine hydrochloride typically involves the introduction of fluorine atoms into the azetidine ring. One common method is the difluoromethylation of azetidine precursors using difluorocarbene reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation . The reaction conditions often involve the use of metal catalysts, such as copper or palladium, to facilitate the formation of the C-F bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The use of non-ozone depleting difluorocarbene reagents is also preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-3-fluoroazetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated oxides, while substitution reactions can produce a variety of fluorinated derivatives .
Scientific Research Applications
3-(Difluoromethyl)-3-fluoroazetidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Its potential as a drug candidate is explored due to its enhanced binding affinity and metabolic stability.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-3-fluoroazetidine hydrochloride involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances these interactions, leading to increased binding affinity and specificity. The compound can modulate the activity of enzymes and receptors, affecting various molecular pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)-3-fluoroazetidine hydrochloride
- 3-(Difluoromethyl)-3-chloroazetidine hydrochloride
- 3-(Difluoromethyl)-3-bromoazetidine hydrochloride
Uniqueness
3-(Difluoromethyl)-3-fluoroazetidine hydrochloride is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of metabolic stability and binding affinity, making it a valuable candidate in drug design .
Properties
CAS No. |
2763749-88-6 |
---|---|
Molecular Formula |
C4H7ClF3N |
Molecular Weight |
161.6 |
Purity |
95 |
Origin of Product |
United States |
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